Alvespimycin hydrochloride Alvespimycin hydrochloride Alvespimycin Hydrochloride is the hydrochloride salt of alvespimycin, an analogue of the antineoplastic benzoquinone antibiotic geldanamycin. Alvespimycin binds to HSP90, a chaperone protein that aids in the assembly, maturation and folding of proteins. Subsequently, the function of Hsp90 is inhibited, leading to the degradation and depletion of its client proteins such as kinases and transcription factors involved with cell cycle regulation and signal transduction.
Brand Name: Vulcanchem
CAS No.: 467214-21-7
VCID: VC0003077
InChI: InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1
SMILES: CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Molecular Formula: C32H49ClN4O8
Molecular Weight: 653.2 g/mol

Alvespimycin hydrochloride

CAS No.: 467214-21-7

Cat. No.: VC0003077

Molecular Formula: C32H49ClN4O8

Molecular Weight: 653.2 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Alvespimycin hydrochloride - 467214-21-7

CAS No. 467214-21-7
Molecular Formula C32H49ClN4O8
Molecular Weight 653.2 g/mol
IUPAC Name [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Standard InChI InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1
Standard InChI Key DFSYBWLNYPEFJK-IHLRWNDRSA-N
Isomeric SMILES C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl
SMILES CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Canonical SMILES CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Appearance Solid powder

Chemical and Pharmacological Properties

Structural Characteristics

Alvespimycin hydrochloride (C₃₂H₄₉ClN₄O₈) is a semisynthetic geldanamycin analog modified at the 17-position with a dimethylaminoethylamine group, which enhances its water solubility and reduces plasma protein binding . The hydrochloride salt formulation improves stability and bioavailability, critical for intravenous administration. Key physicochemical properties include:

PropertyValue
Molecular Weight653.21 g/mol
CAS Number467214-21-7
Solubility≥50 mg/mL in DMSO; 4.76 mg/mL in H₂O (60°C)
Purity>98%
MechanismHsp90 inhibition (EC₅₀: 62±29 nM)

Source: MedchemExpress , DrugBank

Mechanism of Action

Alvespimycin binds to the ATP-binding pocket of Hsp90, disrupting its chaperone function and inducing ubiquitin-proteasome degradation of client proteins critical for tumor survival . Key oncoproteins affected include:

  • HER2/ERBB2: Overexpressed in breast and ovarian cancers, degraded at EC₅₀ values of 8±4 nM (SKBR3 cells) .

  • CDK4: Cell cycle regulator depleted in tumor biopsies at 80 mg/m² doses .

  • BRAF: Mutated kinase in melanoma, suppressed via Hsp90 inhibition .

Concurrently, alvespimycin upregulates heat shock proteins (e.g., HSP70/HSP72), a biomarker of Hsp90 inhibition . In peripheral blood mononuclear cells (PBMCs), HSP72 induction occurs at doses ≥20 mg/m² and persists for 96 hours at ≥40 mg/m² .

Preclinical and Pharmacokinetic Profile

In Vitro Activity

Alvespimycin exhibits nanomolar potency against cancer cell lines:

  • SKBR3 (HER2+ breast cancer): EC₅₀ = 8±4 nM for HER2 degradation; 4±2 nM for HSP70 induction .

  • Chronic Lymphocytic Leukemia (CLL): Induces apoptosis at 50–500 nM (P<0.001 vs. vehicle) .

  • Osteosarcoma: Synergizes with telomerase inhibitor imetelstat to suppress tumor growth .

Pharmacokinetics and Disposition

A physiologically based pharmacokinetic (PBPK) model validated in mice, rats, and humans demonstrates dose-proportional exposure up to 80 mg/m² . Key findings:

  • Half-life: 12–24 hours (humans) .

  • AUC and Cmax: Linear correlation with doses ≤80 mg/m² .

  • Tissue Distribution: Preferential retention in tumor tissue over normal organs .

Notably, plasma HSP72 levels correlate with toxicity, peaking in patients experiencing dose-limiting toxicities (DLTs) .

Clinical Development and Efficacy

Phase I Dose-Escalation Trial

A Cancer Research UK-sponsored trial (NCT00248521) enrolled 25 patients with advanced solid tumors to determine the maximum tolerated dose (MTD) :

  • DLTs: Grade 3 keratitis (80 mg/m²) and fatal cardiac toxicity (106 mg/m²).

  • MTD: 80 mg/m² weekly, with no DLTs observed.

  • Responses:

    • Complete response (castration-resistant prostate cancer, 124 weeks).

    • Partial response (melanoma, 159 weeks).

    • Stable disease (renal cancer, 76 weeks) .

Combination Therapy with Trastuzumab

A phase I study combining alvespimycin (60–100 mg/m²) and trastuzumab in HER2+ malignancies reported :

  • MTD: 80 mg/m² (DLTs: keratitis, cardiac dysfunction).

  • Efficacy: Partial response in HER2+ metastatic breast cancer (MBC); complete resolution of ascites in ovarian cancer (24.8 months).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator